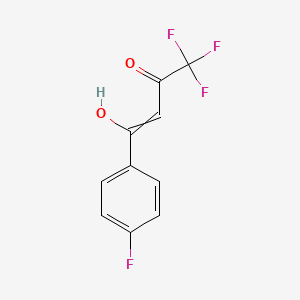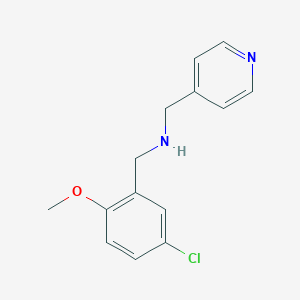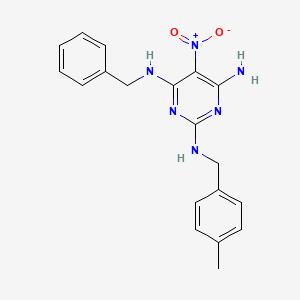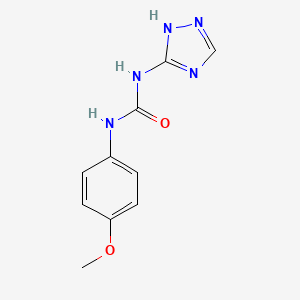
1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of both trifluoromethyl and fluorophenyl groups imparts significant reactivity and stability, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-4-methoxybut-3-en-2-one with 4-fluorophenylboronic acid under basic conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl and fluorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity to target proteins and enzymes, potentially inhibiting their activity. This interaction can modulate biochemical pathways, leading to desired therapeutic effects or biological responses .
Comparison with Similar Compounds
- 1,1,1-Trifluoro-4-(4-chlorophenyl)-4-hydroxybut-3-en-2-one
- 1,1,1-Trifluoro-4-(4-bromophenyl)-4-hydroxybut-3-en-2-one
- 1,1,1-Trifluoro-4-(4-methylphenyl)-4-hydroxybut-3-en-2-one
Comparison: 1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical reactivity and stability. Compared to its analogs with different substituents (chlorine, bromine, or methyl groups), the fluorinated compound exhibits higher electronegativity and stronger hydrogen bonding interactions, making it more suitable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
1,1,1-trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-5,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFBHWHXKCRKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)C(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358159 |
Source


|
| Record name | 1,1,1-trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424801-69-4 |
Source


|
| Record name | 1,1,1-trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2-methylphenyl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12480523.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,2-diphenylacetamide](/img/structure/B12480539.png)

![Ethyl 5-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12480559.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B12480573.png)
![2-bromo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12480579.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12480581.png)
![3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one](/img/structure/B12480588.png)
![5-chloro-2-methoxy-N'-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide](/img/structure/B12480592.png)
![N-(4-carbamoylphenyl)-1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B12480597.png)
![Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12480612.png)
